2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that integrates multiple functional groups, including benzimidazole, thienopyrimidine, and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from commercially available precursors. One common route involves the condensation of o-phenylenediamine with formic acid to form the benzimidazole core . The final step often includes the attachment of the phenyl and ethyl groups under specific conditions, such as the use of strong bases or catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or thienopyrimidine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong bases like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted benzimidazole or thienopyrimidine derivatives.
Scientific Research Applications
2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with various molecular targets. It is known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-ylmethylsulfanyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4-one .
- 2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one .
Uniqueness
Compared to similar compounds, 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one exhibits enhanced biological activity due to the presence of the phenyl and ethyl groups, which improve its binding affinity and specificity for molecular targets . This makes it a promising candidate for further development in medicinal chemistry .
Biological Activity
The compound 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a member of the thieno[2,3-d]pyrimidine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes a thieno[2,3-d]pyrimidine core with substitutions that enhance its biological activity. The key features include:
- A benzodiazole moiety that contributes to its biological interactions.
- A sulfanyl group that may play a role in redox reactions.
- An ethyl and phenyl substitution that can influence lipophilicity and receptor interactions.
Antimicrobial Activity
Benzodiazole derivatives have been reported to exhibit a broad spectrum of antimicrobial activity. For instance:
- Antifungal : Some derivatives show significant activity against various fungal strains.
- Antibacterial : Compounds similar to thieno[2,3-d]pyrimidines have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
Research indicates that thieno[2,3-d]pyrimidine derivatives possess anticancer properties. The mechanisms include:
- Inhibition of cell proliferation through apoptosis induction.
- Targeting specific oncogenic pathways (e.g., inhibition of kinases involved in cancer progression).
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It can interact with various receptors, modulating signaling pathways related to inflammation and cell growth.
- Oxidative Stress Modulation : The sulfanyl group may participate in redox reactions, influencing oxidative stress levels in cells.
Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, a series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anticancer activity against several cancer cell lines. The compound exhibited an IC50 value indicative of potent anticancer effects, leading to further investigations into its structure–activity relationship (SAR) .
Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of various thieno[2,3-d]pyrimidine derivatives against clinical isolates of bacteria and fungi. The results showed that the compound significantly inhibited the growth of multidrug-resistant strains .
Data Tables
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-ethyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4OS2/c1-2-15-12-16-20(29-15)25-22(26(21(16)27)14-8-4-3-5-9-14)28-13-19-23-17-10-6-7-11-18(17)24-19/h3-12H,2,13H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOKRVITQJKEQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=CC=C3)SCC4=NC5=CC=CC=C5N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.